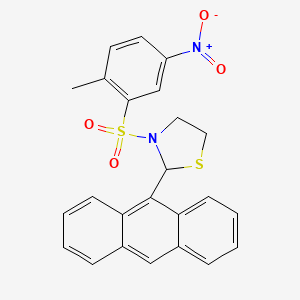![molecular formula C30H54O13 B13825005 [(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl (Z,12R)-12-hydroxyoctadec-9-enoate](/img/structure/B13825005.png)
[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl (Z,12R)-12-hydroxyoctadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sucrose ricinoleate is an ester formed from sucrose and ricinoleic acid. It is part of the broader class of sucrose fatty acid esters, which are widely used in various industries due to their surfactant properties. These compounds are known for their ability to stabilize emulsions, making them valuable in food, cosmetics, and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sucrose ricinoleate can be synthesized through the esterification of sucrose with ricinoleic acid. This process typically involves the use of catalysts to facilitate the reaction. Common methods include:
Chemical Esterification: This involves reacting sucrose with ricinoleic acid in the presence of an acid catalyst.
Enzymatic Esterification: Lipase enzymes can be used to catalyze the esterification process.
Industrial Production Methods: Industrial production of sucrose ricinoleate often involves large-scale chemical esterification processes. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: Sucrose ricinoleate can undergo oxidation reactions, particularly at the hydroxyl group of the ricinoleic acid moiety.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, which can be catalyzed by acids, bases, or enzymes.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Hydrolyzing Agents: Sodium hydroxide (basic hydrolysis), hydrochloric acid (acidic hydrolysis).
Catalysts for Transesterification: Sodium methoxide, lipase enzymes.
Major Products:
Oxidation Products: Various oxidized derivatives of ricinoleic acid.
Hydrolysis Products: Sucrose and ricinoleic acid.
Transesterification Products: New esters formed with different alcohols.
Aplicaciones Científicas De Investigación
Sucrose ricinoleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the preparation of biological emulsions and as a stabilizer for biological samples.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of pharmaceutical compounds.
Industry: Widely used in the food industry as an emulsifier, in cosmetics for its skin-conditioning properties, and in the production of biodegradable polymers
Mecanismo De Acción
The mechanism of action of sucrose ricinoleate primarily involves its surfactant properties. It reduces the surface tension between different phases, thereby stabilizing emulsions. The molecular targets include the interfaces of oil and water phases, where it forms a monolayer, reducing interfacial tension and preventing phase separation .
Comparación Con Compuestos Similares
Sucrose Stearate: Another sucrose fatty acid ester with similar emulsifying properties but derived from stearic acid.
Sucrose Oleate: Derived from oleic acid, it also acts as an emulsifier but has different solubility and stability characteristics.
Polyglycerol Ricinoleate: Similar in function but derived from polyglycerol and ricinoleic acid, offering different emulsifying properties
Uniqueness of Sucrose Ricinoleate: Sucrose ricinoleate is unique due to the presence of ricinoleic acid, which imparts specific hydroxyl functionality. This makes it particularly effective in stabilizing emulsions and providing skin-conditioning benefits in cosmetic formulations .
Propiedades
Fórmula molecular |
C30H54O13 |
|---|---|
Peso molecular |
622.7 g/mol |
Nombre IUPAC |
[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C30H54O13/c1-2-3-4-11-14-20(33)15-12-9-7-5-6-8-10-13-16-23(34)40-19-30(28(39)25(36)22(18-32)42-30)43-29-27(38)26(37)24(35)21(17-31)41-29/h9,12,20-22,24-29,31-33,35-39H,2-8,10-11,13-19H2,1H3/b12-9-/t20-,21-,22-,24-,25-,26+,27-,28+,29-,30+/m1/s1 |
Clave InChI |
RALONPJOBQZVER-KZBVOEKUSA-N |
SMILES isomérico |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
SMILES canónico |
CCCCCCC(CC=CCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[2-(4-Chlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13824926.png)


![3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13824950.png)
![(2S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B13824953.png)
![(4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B13824959.png)
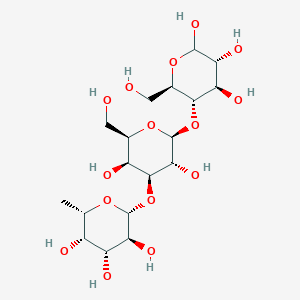
![2,5-Diphenyl-7-(piperidin-1-yl)[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13824971.png)
![N-Isopentyl-4-[[4-(trifluoromethyl)benzothiazol-2-YL]azo]-2,5-xylidine](/img/structure/B13824973.png)
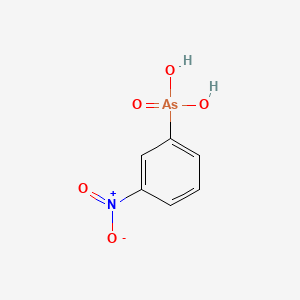
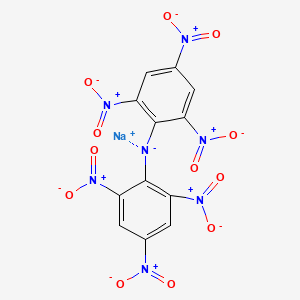
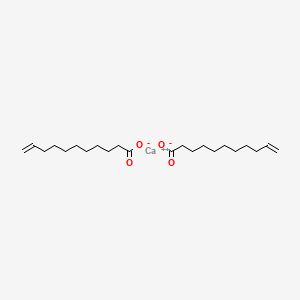
![[(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate](/img/structure/B13824997.png)
